molecular formula C23H23N7O2 B12392002 Nivasorexant CAS No. 1435480-40-2

Nivasorexant

カタログ番号: B12392002
CAS番号: 1435480-40-2
分子量: 429.5 g/mol
InChIキー: GKPHAIOJCHBZCT-HXUWFJFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Nivasorexant involves several key steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically begins with the preparation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial production methods for this compound may involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .

生物活性

Nivasorexant (ACT-539313) is a selective antagonist of the orexin-1 receptor, primarily developed for the treatment of sleep disorders and binge-eating disorder (BED). As a novel compound, its biological activity has garnered attention for its potential therapeutic benefits and implications in pharmacokinetics and drug interactions.

This compound functions by selectively inhibiting the orexin-1 receptor, which plays a crucial role in regulating arousal, wakefulness, and appetite. By blocking this receptor, this compound aims to reduce wakefulness and promote sleep, making it a candidate for treating insomnia and related disorders. Furthermore, its effects on appetite regulation position it as a potential treatment for BED.

Pharmacokinetics and Cytochrome P450 Interaction

This compound has been studied for its interaction with cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4. These enzymes are pivotal in drug metabolism and can significantly affect the pharmacokinetics of co-administered medications.

In Vitro Studies

In vitro studies using human liver microsomes have shown that this compound exhibits competitive inhibition on the aforementioned CYP enzymes:

Cytochrome P450 IC50 (μM) Inhibition Type
CYP2C98.6Competitive
CYP2C191.6Competitive and Time-Dependent
CYP3A419-44Competitive

These findings indicate that this compound can influence the metabolism of drugs processed by these enzymes, potentially leading to increased plasma concentrations of co-administered drugs .

Clinical Studies

A clinical study involving healthy subjects assessed the effects of this compound on the pharmacokinetics of several probe substrates:

Substrate Dose (mg) AUC Increase (Single Dose) AUC Increase (Repeated Dose)
Flurbiprofen501.04-fold1.47-fold
Omeprazole202.05-fold6.84-fold
Midazolam21.56-fold3.71-fold

The study concluded that this compound acts as a moderate inhibitor of CYP2C19 and a weak inhibitor of CYP2C9 and CYP3A4 after multiple doses .

Safety and Tolerability

The most common adverse effect reported during clinical trials was somnolence, which aligns with its pharmacological profile as a sleep aid. The safety profile appears favorable, with no significant adverse events reported beyond expected effects related to sedation .

Efficacy in Binge-Eating Disorder

This compound has been evaluated in clinical trials specifically targeting BED. In a Phase II trial, it demonstrated efficacy in reducing binge-eating episodes among participants:

  • Study Design : Randomized, double-blind, placebo-controlled.
  • Outcome Measures : Reduction in binge-eating frequency and improvement in associated psychological symptoms.

Results indicated that participants receiving this compound experienced a statistically significant reduction in binge-eating episodes compared to placebo .

Long-Term Use Implications

Long-term safety data are still being compiled as this compound progresses through clinical trials. The potential for drug-drug interactions due to cytochrome P450 inhibition necessitates careful consideration when prescribing alongside other medications.

特性

CAS番号

1435480-40-2

分子式

C23H23N7O2

分子量

429.5 g/mol

IUPAC名

[4-methyl-2-(triazol-2-yl)phenyl]-[(3R)-3-[[3-(triazol-2-yl)phenyl]methyl]morpholin-4-yl]methanone

InChI

InChI=1S/C23H23N7O2/c1-17-5-6-21(22(13-17)30-26-9-10-27-30)23(31)28-11-12-32-16-20(28)15-18-3-2-4-19(14-18)29-24-7-8-25-29/h2-10,13-14,20H,11-12,15-16H2,1H3/t20-/m1/s1

InChIキー

GKPHAIOJCHBZCT-HXUWFJFHSA-N

異性体SMILES

CC1=CC(=C(C=C1)C(=O)N2CCOC[C@H]2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5

正規SMILES

CC1=CC(=C(C=C1)C(=O)N2CCOCC2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。